molecular formula C25H41N3O3 B12008541 N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide

N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide

Cat. No.: B12008541
M. Wt: 431.6 g/mol
InChI Key: YCYZKGRZVQBBIZ-XTCLZLMSSA-N
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Description

N-[(E)-(2-Nitrophenyl)methylideneamino]octadecanamide is a Schiff base derivative synthesized by the condensation of octadecanamide with 2-nitrobenzaldehyde. Its structure features a long hydrophobic alkyl chain (C18) and a nitro-substituted aromatic Schiff base moiety.

Properties

Molecular Formula

C25H41N3O3

Molecular Weight

431.6 g/mol

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide

InChI

InChI=1S/C25H41N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-25(29)27-26-22-23-19-17-18-20-24(23)28(30)31/h17-20,22H,2-16,21H2,1H3,(H,27,29)/b26-22+

InChI Key

YCYZKGRZVQBBIZ-XTCLZLMSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide typically involves the condensation reaction between an amine and an aldehyde or ketone. In this case, the reaction involves the condensation of octadecanamide with 2-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Used in the development of materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Water) Toxicity Data
This compound C₂₅H₄₁N₃O₃ 455.62 Schiff base, nitro, amide Low Limited studies
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 Cyano, amide, methylamino carbonyl Moderate Not thoroughly studied

Physicochemical and Toxicological Properties

  • Solubility: The long alkyl chain in the target compound reduces water solubility compared to 2-Cyano-N-[(methylamino)carbonyl]acetamide, which has polar cyano and carbonyl groups enhancing hydrophilicity .
  • Toxicity: The toxicological profile of the target compound is understudied but hypothesized to be low due to structural similarities to non-toxic Schiff bases. In contrast, 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks comprehensive toxicity data, warranting caution in handling .

Research Findings and Implications

  • Biological Activity: Nitro-substituted Schiff bases like the target compound often exhibit higher antimicrobial efficacy compared to non-nitro analogs due to enhanced electrophilicity .
  • Synthetic Utility: The long alkyl chain in the target compound may improve lipid membrane penetration, a feature absent in smaller analogs like 2-Cyano-N-[(methylamino)carbonyl]acetamide .
  • Safety: The lack of toxicological data for 2-Cyano-N-[(methylamino)carbonyl]acetamide highlights the need for rigorous safety profiling in acetamide derivatives .

Biological Activity

N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide is a synthetic compound that belongs to the class of nitro compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features a long-chain fatty acid amide with a nitrophenyl group. The presence of the nitro group (–NO₂) is significant as it often enhances the biological activity of organic compounds.

Antimicrobial Activity

Nitro compounds, including this compound, have been documented to exhibit antimicrobial properties. Studies indicate that nitro groups can induce redox reactions within microbial cells, leading to cell death. This mechanism is particularly relevant against pathogens such as H. pylori, P. aeruginosa, and M. tuberculosis .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. Research indicates that the compound can inhibit cell proliferation at certain concentrations, suggesting potential use in cancer therapy

1
. The cytotoxicity profile must be carefully assessed to balance efficacy with safety.

Anti-inflammatory Effects

Nitro compounds are also recognized for their anti-inflammatory activities. The compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by excessive inflammation .

Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against several bacterial strains. Results showed significant inhibition of growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This study highlights the compound's potential as a lead candidate for developing new antimicrobial agents.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa20

Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed using human cancer cell lines. The results indicated that this compound reduced cell viability in a dose-dependent manner.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

The biological activity of this compound is largely attributed to the nitro group, which can undergo reduction in biological systems, leading to the generation of reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA and proteins, disrupting normal cellular functions and promoting apoptosis in cancer cells .

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